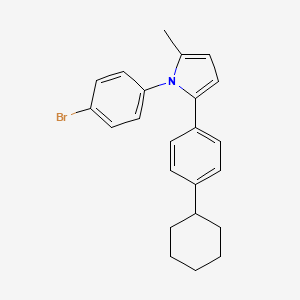
1H-Pyrrole, 1-(4-bromophenyl)-2-(4-cyclohexylphenyl)-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 1-(4-bromophenyl)-2-(4-cyclohexylphenyl)-5-methyl- is a complex organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is distinguished by the presence of a bromophenyl group, a cyclohexylphenyl group, and a methyl group attached to the pyrrole ring.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole, 1-(4-bromophenyl)-2-(4-cyclohexylphenyl)-5-methyl- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole ring, followed by the introduction of the bromophenyl, cyclohexylphenyl, and methyl groups through various substitution reactions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrrole, 1-(4-bromophenyl)-2-(4-cyclohexylphenyl)-5-methyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 1-(4-bromophenyl)-2-(4-cyclohexylphenyl)-5-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 1-(4-bromophenyl)-2-(4-cyclohexylphenyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole, 1-(4-bromophenyl)-2-(4-cyclohexylphenyl)-5-methyl- can be compared with other similar compounds, such as:
- 1H-Pyrrole, 1-(4-bromophenyl)-2-phenyl-5-methyl-
- 1H-Pyrrole, 1-(4-chlorophenyl)-2-(4-cyclohexylphenyl)-5-methyl-
- 1H-Pyrrole, 1-(4-bromophenyl)-2-(4-cyclohexylphenyl)-3-methyl-
These compounds share similar structural features but differ in the specific substituents attached to the pyrrole ring. The uniqueness of 1H-Pyrrole, 1-(4-bromophenyl)-2-(4-cyclohexylphenyl)-5-methyl- lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
91306-80-8 |
|---|---|
Molekularformel |
C23H24BrN |
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-2-(4-cyclohexylphenyl)-5-methylpyrrole |
InChI |
InChI=1S/C23H24BrN/c1-17-7-16-23(25(17)22-14-12-21(24)13-15-22)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h7-16,18H,2-6H2,1H3 |
InChI-Schlüssel |
AGXAAPDBTFRLMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(6-aminohexyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12707362.png)

![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707373.png)

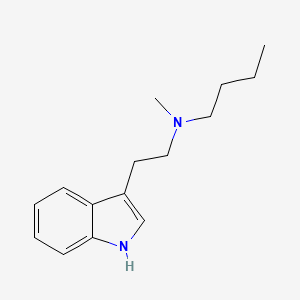

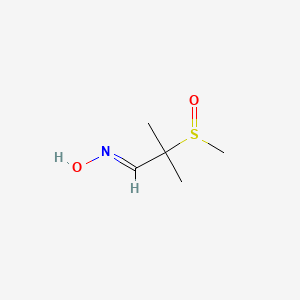
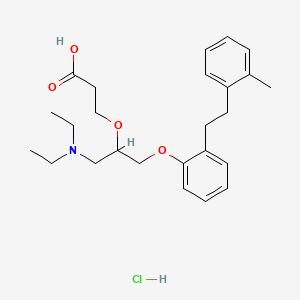
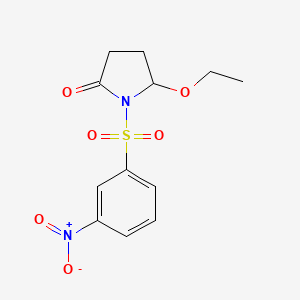
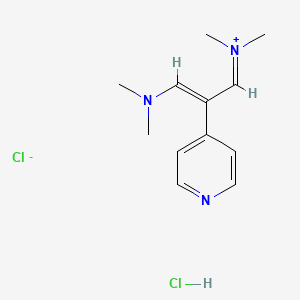
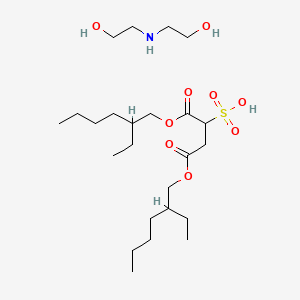

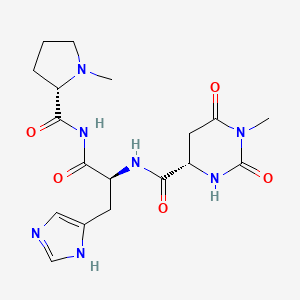
![7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12707452.png)
